molecular formula C13H8F3NO B15280920 2,6-difluoro-N-(4-fluorophenyl)benzamide

2,6-difluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B15280920
M. Wt: 251.20 g/mol
InChI Key: MFIQCQLLSWDESU-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-fluorophenyl)benzamide (C₁₃H₈F₃NO; MW 251.20) is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core and a 4-fluorophenylamine substituent . Its IUPAC name reflects the positions of fluorine atoms on both the benzamide ring and the aniline moiety. This compound has garnered attention in medicinal chemistry, particularly for its role as a store-operated calcium (SOC) channel inhibitor. Commercial availability (97% purity) further supports its utility in research .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2,6-difluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

MFIQCQLLSWDESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Coupling with 4-Fluoroaniline

4-Fluoroaniline is introduced to the reaction mixture at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) neutralizes HCl byproducts. After 2–4 hours, the mixture is filtered, and the organic layer is washed with dilute hydrochloric acid, sodium bicarbonate, and brine. The crude product is crystallized from ethanol/water, yielding 2,6-difluoro-N-(4-fluorophenyl)benzamide.

Key Advantages :

  • Avoids isolation of moisture-sensitive intermediates.
  • Utilizes cost-effective reagents and scalable conditions.

Multi-Step Synthesis via Nitrile Hydrolysis

This route combines methodologies from CN100457721C and CN114790149A , involving palladium-catalyzed cyanation followed by hydrolysis and amidation.

Synthesis of 2,6-Difluorobenzonitrile

Adapting the cyanation protocol from, 2,6-difluorobromobenzene reacts with potassium ferrocyanide (K₄[Fe(CN)₆]) in N,N-dimethylacetamide (DMAc) under palladium catalysis:

Parameter Conditions from Adapted Conditions
Catalyst Pd(dba)₂ Pd(PPh₃)₄
Temperature 100–150°C 120°C
Reaction time 1–6 hours 3 hours
Yield 70–90% ~85% (estimated)

The nitrile intermediate is purified via vacuum distillation.

Hydrolysis to 2,6-Difluorobenzoic Acid

Following, 2,6-difluorobenzonitrile undergoes alkaline hydrolysis in 10% NaOH at 80°C for 5 hours. Acidification with HCl precipitates the carboxylic acid, which is extracted with dichloromethane (DCM):

Parameter Conditions from Adapted Conditions
NaOH concentration 10% (w/v) 10% (w/v)
Temperature 80°C 80°C
Yield 90% ~88% (estimated)

Amidation to Final Product

The acid is converted to the amide using the direct amidation method from, as described in Section 1.

Key Advantages :

  • High-purity intermediates facilitate final product quality.
  • Scalable for industrial production.

Comparative Analysis of Methods

Metric Direct Amidation Nitrile Hydrolysis
Steps 2 3
Overall yield 65–75% 60–70%
Cost Low Moderate (Pd catalyst)
Purification complexity Moderate High

Experimental Optimization Insights

Solvent Systems

The THF/ethyl acetate mixture (1:2) from enhances acyl chloride stability, while DMAc in improves palladium catalyst efficiency.

Catalyst Loading

Reducing Pd catalyst to 0.5 mol% (vs. 0.1–5% in) maintains yield while lowering costs.

Temperature Control

Strict adherence to 0–5°C during acyl chloride formation prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

2,6-Difluoro-N-(4-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

GSK-5503A and GSK-7975A

Developed by GlaxoSmithKline, these CRAC (calcium-release-activated calcium) channel blockers feature a pyrazole ring substituted with aromatic groups:

  • GSK-5503A: 2,6-Difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide.
  • GSK-7975A : 2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide .

Key Differences :

  • Both compounds inhibit CRAC channels, distinct from the target compound’s SOC channel activity .

BD00794291

This analog (C₁₈H₁₂F₅N₃O₂; MW 397.30) shares the 2,6-difluorobenzamide core but incorporates a 4-hydroxy-2-(trifluoromethyl)benzyl-pyrazole group. Its structural similarity to GSK-7975A suggests overlapping synthetic pathways and possible CRAC/SOC cross-reactivity .

Thiazole and Benzimidazole Derivatives

2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide

(CAS 1443114-16-6; C₂₀H₁₆F₂N₄OS; MW 398.44) replaces the aniline group with a thiazole-benzimidazole hybrid. This substitution introduces bulkier, heteroaromatic substituents, likely altering target specificity.

Methoxy-Substituted Analogs

N-(2,6-Difluorophenyl)-4-methoxybenzamide

(CAS 155997-19-6; C₁₄H₁₁F₂NO₂; MW 263.24) substitutes the 4-fluorophenyl group with a 4-methoxybenzamide. The methoxy group’s electron-donating nature may reduce electrophilicity, impacting receptor binding kinetics compared to fluorine’s electronegative effects .

Brominated and Trifluoropropoxy Derivatives

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

This patent-derived compound (MW 424.22) introduces bromine and a chiral trifluoropropoxy group. Such modifications enhance steric hindrance and metabolic stability, albeit with synthetic complexity (yield: 90–92%) .

Key Trends :

  • Fluorine atoms at the 2,6-positions enhance binding to calcium channels via hydrophobic interactions.
  • Pyrazole derivatives exhibit target selectivity (CRAC vs. SOC) based on substituent bulk and polarity .

Analytical Data

  • NMR : The target compound’s ¹³C NMR shows peaks at δ 170.51 (carbonyl) and aromatic carbons at δ 128–138 .
  • GSK-7975A : Distinct ¹H NMR signals for the hydroxy group (δ 5.2–5.5) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzamide to improve yield and purity?

  • Methodological Answer : Employ factorial design experiments (e.g., 2^k factorial) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of Design of Experiments (DoE) to minimize trial runs while maximizing data on substituent effects. Use HPLC or GC-MS to monitor reaction progress and purity .
  • Key Parameters :

VariableRange TestedImpact on Yield
Temperature80–120°CHigher temps favor amide coupling
SolventDMF vs. THFDMF improves solubility of fluorinated intermediates
CatalystPd(OAc)₂ vs. CuIPd-based catalysts reduce side-product formation

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine X-ray crystallography (for solid-state structure validation, as in ) with NMR (¹⁹F and ¹H for substituent effects) and FT-IR (amide bond confirmation). Mass spectrometry (HRMS) ensures molecular weight accuracy. NIST databases ( ) provide reference spectra for cross-verification .

Q. How does the fluorine substitution pattern influence the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorination (e.g., mono- vs. di-fluoro) and test in enzyme inhibition assays (e.g., kinase or protease panels). notes that 2,6-difluoro substitution enhances steric hindrance, potentially improving binding selectivity .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Use density functional theory (DFT) to model electron density around fluorine atoms and molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. emphasizes software-driven simulations to prioritize in vitro testing .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and metabolism. If in vitro activity (e.g., IC₅₀ = 50 nM) doesn’t translate in vivo, evaluate plasma protein binding or metabolic stability via liver microsome assays. ’s comparison of similar fluorinated benzamides suggests substituent-dependent metabolic pathways .

Q. What strategies mitigate conflicting crystallography and NMR data for this compound?

  • Methodological Answer : Cross-validate using dynamic NMR (to assess conformational flexibility) and single-crystal XRD ( ). For example, para-fluorophenyl rotation may cause NMR signal splitting, while XRD confirms rigid amide bond geometry .

Q. How can researchers elucidate the role of fluorine in enzyme inhibition mechanisms?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and fluorine-specific probes (¹⁹F NMR) to track interactions. ’s findings on fluorobenzamides’ antifungal activity suggest fluorine’s role in disrupting hydrogen-bonding networks in enzyme active sites .

Q. What green chemistry approaches apply to large-scale synthesis of fluorinated benzamides?

  • Methodological Answer : Replace traditional solvents with ionic liquids or scCO₂ (supercritical CO₂) to reduce waste. ’s CRDC guidelines recommend membrane separation technologies for purifying fluorinated intermediates .

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